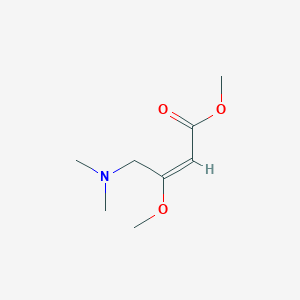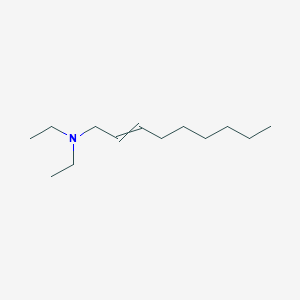![molecular formula C18H32O2S B14422025 2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran CAS No. 83670-18-2](/img/structure/B14422025.png)
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran is an organic compound with a complex structure that includes tert-butyl groups, an ethoxyethoxy moiety, and a thiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of a thiopyran ring with tert-butyl groups, followed by the introduction of the ethoxyethoxy moiety through a series of reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as antioxidants and stabilizers.
Mécanisme D'action
The mechanism by which 2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Another antioxidant used in various industrial applications.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: A compound with similar structural features and antioxidant properties.
Uniqueness
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran is unique due to its combination of tert-butyl groups, an ethoxyethoxy moiety, and a thiopyran ring. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
83670-18-2 |
|---|---|
Formule moléculaire |
C18H32O2S |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(1-ethoxyethoxymethyl)-4H-thiopyran |
InChI |
InChI=1S/C18H32O2S/c1-9-19-13(2)20-12-14-10-15(17(3,4)5)21-16(11-14)18(6,7)8/h10-11,13-14H,9,12H2,1-8H3 |
Clé InChI |
TZQQRJDSCAMWHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCC1C=C(SC(=C1)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


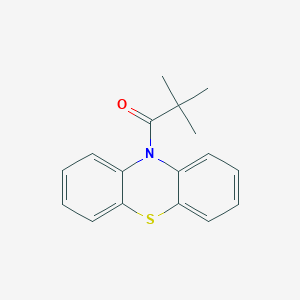
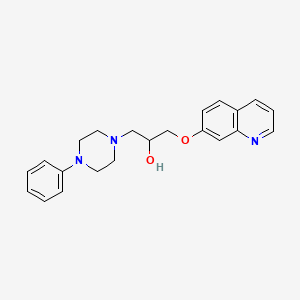
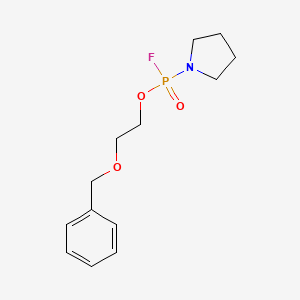
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)
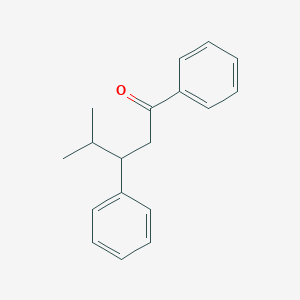
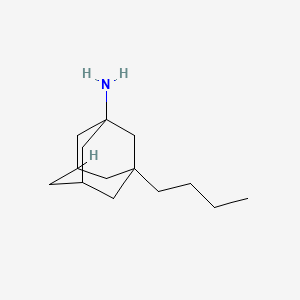
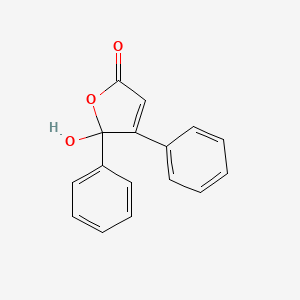
![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)

